5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide -

5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide

Catalog Number: EVT-4396308
CAS Number:
Molecular Formula: C21H22N6O
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

  • Compound Description: These novel heterocyclic compounds were synthesized through a multistep process involving chalcones, pyrazolin-N-thioamides, and various ketones like ethyl 2-chloro-3-oxobutanoate, 2-bromoacetylbenzofuran, and hydrazonoyl chloride. []
  • Relevance: This class of compounds highlights the presence of a pyrazole ring system, similar to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide. Additionally, the incorporation of triazole and thiazole rings showcases the exploration of diverse heterocyclic frameworks around the pyrazole core. []

2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: Synthesized by reacting N-pyrazoline-thioamides with 4-bromoacetyl-1,2,3-triazoles under basic conditions, these compounds are structurally similar to the 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, emphasizing the versatility of the synthesis method. []
  • Relevance: The presence of the pyrazole and triazole rings, connected via a thiazole moiety, demonstrates structural similarities to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide and emphasizes the importance of exploring various heterocyclic combinations in drug discovery. []

5-[(1, 5-Dimethyl-3-oxo-2-Phenyl-2, 3-Dihydro-1H-Pyrazol-4-yl) Diazenyl]-1-Ethyl-6-Hydroxy-4-Methyl-2-oxo-1, 2-Dihydropyridine-3-Carbonitrile

  • Compound Description: This N-heterocyclic ligand, along with its transition metal complexes, has shown promising antimicrobial, antimycobacterial, and cytotoxic activities. []
  • Relevance: Both this compound and 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide share a central pyrazole ring. The diverse substitutions on the pyrazole ring in this ligand highlight the potential for modification and exploration of structure-activity relationships. []

(3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate

  • Compound Description: This quaternary ammonium betaine exhibits exceptional potency and selectivity for the αvβ6 integrin receptor. Its preparation involves a remarkably stereoselective methylation step. []
  • Relevance: The shared structural feature between this compound and 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide is the presence of a substituted pyrazole ring, although with different substitution patterns and neighboring groups. []

2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate

  • Compound Description: The crystal structure of this compound reveals the formation of dimers through N—H⋯O and C—H⋯O hydrogen bonds, highlighting the role of intermolecular interactions in the solid state. []
  • Relevance: The presence of the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety in this compound links it structurally to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide, emphasizing the prevalence of this specific pyrazole derivative in various chemical contexts. []

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

  • Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids was designed and synthesized using a base-catalyzed cyclo-condensation reaction. These compounds displayed promising antimicrobial and anticancer activities. []
  • Relevance: The inclusion of a substituted pyrazole ring within this hybrid structure connects it to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide. Additionally, the presence of the imidazole and benzo[f]chromene moieties emphasizes the exploration of diverse heterocyclic scaffolds for enhancing biological activity. []

(4-(3',5'-dimethyl-1H-pyrazol-1'-yl)-6-methyl-2-phenylpyrimidine)dichlorocopper(II)

  • Compound Description: This copper complex is notable for its polymorphism, existing in three differently colored forms (green, emerald green, and orange) due to variations in π-π stacking interactions. []
  • Relevance: The incorporation of a 3,5-dimethyl-1H-pyrazol-1-yl group within this copper complex highlights its structural relation to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide, showcasing the versatility of this pyrazole derivative as a ligand in coordination chemistry. []
  • Compound Description: This series of copper(II) complexes demonstrated significant anticancer activity against various human cancer cell lines, exceeding the potency of cisplatin in some cases. The complexes induce apoptosis through ROS production and cell cycle arrest. []
  • Relevance: The use of pyrazole-containing ligands, specifically with the bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine moiety, in these copper complexes relates them to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide. []
  • Compound Description: This study investigates the catalytic activity of Co(II), Zn(II), and Cd(II) complexes coordinated to N-substituted N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine ligands in the ring-opening polymerization of rac-lactide. []
  • Relevance: The use of pyrazole-based ligands, specifically the N-substituted N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine framework, connects these complexes to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide. It showcases the application of substituted pyrazoles in coordination chemistry and catalysis. []

N-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea (MPP) and carboxamide (MPM)

  • Compound Description: These cholecystokinin antagonists exhibit antidepressant and anxiolytic effects, potentially by reversing dendritic atrophy in hippocampal neurons caused by stress. []
  • Relevance: The core structure of these antagonists, containing a 1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl moiety, is structurally related to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide, emphasizing the importance of substituted pyrazoles in medicinal chemistry. []

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: The crystal structure of this compound reveals a flattened boat conformation for the dihydropyrimidinone ring and highlights an intramolecular C—H⋯O interaction. []
  • Relevance: The presence of the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety showcases a structural connection to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide, highlighting the diversity of substitution patterns on the pyrazole ring system. []

1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene

  • Compound Description: This flexible, pyrazole-based ligand, when reacted with late transition metals, forms coordination polymers with high thermal stability and intriguing porous properties. []
  • Relevance: The presence of the 3,5-dimethyl-1H-pyrazol-4-yl units within this ligand connects it structurally to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide, demonstrating the versatility of pyrazole derivatives as building blocks in coordination polymer synthesis. []

Diaqua-dichlorido-bis(μ2-2-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenolato-κ4O:O,N,O′)dicobalt(II)

  • Compound Description: The crystal structure of this cobalt complex reveals a dinuclear structure bridged by two ligands derived from 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) and phenol units. []
  • Relevance: The presence of the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety within the bridging ligand connects this cobalt complex to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide. It showcases the potential for using pyrazole derivatives as building blocks for polynuclear metal complexes. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (Acrizanib)

  • Compound Description: This VEGFR-2 inhibitor was specifically designed for topical ocular delivery to treat neovascular age-related macular degeneration. It shows potency and efficacy in rodent models with limited systemic exposure. []
  • Relevance: Though not directly containing a pyrazole ring, acrizanib's focus on inhibiting vascular endothelial growth factor receptors (VEGFR) could potentially be relevant to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide. Pyrazole derivatives have been explored for their antiangiogenic properties, often targeting VEGFR signaling pathways. This shared area of biological interest, despite structural differences, suggests a potential link for further investigation. []
  • Compound Description: These coordination polymers, synthesized solvothermally, utilize bis(4-iodo-1H-pyrazol-1-yl)methane and its methyl-substituted derivative as bridging ligands, demonstrating their potential in constructing luminescent materials. []
  • Relevance: The use of pyrazole-based ligands, particularly bis(4-iodo-1H-pyrazol-1-yl)methane and its derivative, links these coordination polymers to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide. It highlights the role of substituted pyrazoles in forming diverse coordination frameworks. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: This compound is a potent and reversible P2Y12 antagonist with promising in vivo antiplatelet and antithrombotic activities. []
  • Relevance: The presence of a substituted pyrazole ring in SAR216471 links it structurally to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide. This connection emphasizes the relevance of exploring diversely substituted pyrazoles in medicinal chemistry, particularly for their potential in targeting platelet function. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This potent glycine transporter 1 (GlyT1) inhibitor exhibits significant effects in rodent models for schizophrenia without undesirable central nervous system side effects. []
  • Relevance: The shared structural feature of a substituted pyrazole ring between this compound and 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide underscores the importance of exploring this heterocycle in medicinal chemistry. []

Ethyl 5-[(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)iminomethyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate

  • Compound Description: The crystal structure of this compound reveals an E configuration about the imine C=N double bond and shows the formation of centrosymmetric dimers through N—H⋯O hydrogen bonds. []
  • Relevance: The presence of a substituted pyrazole ring, specifically the 2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl moiety, structurally links this compound to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide. []
  • Compound Description: These transition metal complexes, synthesized from a Schiff base ligand incorporating a pyrazole moiety, are of interest due to the potential applications of such complexes in medicine, biology, materials, and the chemical industry. []
  • Relevance: The shared use of a pyrazole-containing Schiff base ligand in these complexes and the presence of a pyrazole ring in 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide highlight their structural similarity. This emphasizes the importance of pyrazole derivatives as versatile ligands in coordination chemistry. []

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

  • Compound Description: The crystal structure of this compound reveals the non-planar nature of the pyrazole and oxadiazole rings due to a dihedral angle of 7.97(6)° between them. []
  • Relevance: The presence of the 5-methyl-1-phenyl-1H-pyrazol-4-yl unit within this compound shows a structural connection to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide, highlighting the incorporation of pyrazoles into diverse heterocyclic frameworks. []

4-(1H-pyrazol-1-yl)pyrimidine derivatives

  • Compound Description: This series of novel pyrazolylpyrimidine derivatives was designed as potential herbicides and displayed good herbicidal activity against Pennisetum alopecuroides L. The structure-activity relationship analysis revealed that the alkynyloxy group at the 6-position on the pyrimidine ring played a significant role in bleaching activities. []
  • Relevance: Both these derivatives and 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide share the pyrazole ring as a core structural motif. The presence of the pyrimidine ring in these derivatives highlights the exploration of different heterocyclic systems linked to pyrazole for potential herbicidal activity. []

3-Methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles

  • Compound Description: This study describes the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, exploring the versatility of 3-methylisoxazole-5-carboxylic acid as a starting material. []
  • Relevance: The focus on pyrazole-containing isoxazole derivatives, particularly the 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, relates this work to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide. []

catena-poly[chlorido-{μ2-2-(((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-hydroxybutanoato-κ4N,N,O:O′}copper(II)]

  • Compound Description: This copper(II) coordination polymer features a chain structure with repeating units linked by a ligand derived from 3,5-dimethyl-1H-pyrazole, demonstrating the versatility of pyrazole derivatives in constructing extended structures. []
  • Relevance: The incorporation of a 3,5-dimethyl-1H-pyrazol-1-yl group within the bridging ligand in this coordination polymer connects it structurally to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide, []

4-Substituted-phenyl-3-chloro-1-{5-[(3, 5-dimethyl-1H-pyrazol-1- yl)methyl]-1, 3, 4-thiadiazol-2-yl}azetidin-2-one

  • Compound Description: This series of 3,5-dimethyl-1H-pyrazole derivatives was synthesized and screened for antibacterial activity, demonstrating the potential of incorporating this heterocycle into different frameworks to achieve biological activity. []
  • Relevance: The shared presence of a substituted pyrazole ring, particularly the 3,5-dimethyl-1H-pyrazol-1-yl moiety, in these compounds and in 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide emphasizes the significance of this heterocycle in medicinal chemistry. []

{bis[(3,5-dimethyl-1H-pyrazol-1-yl-κN(2))methyl]amine-κN}(3,5-dimethyl-1H-pyrazole-κN(2))(perchlorato-κO)copper(II) perchlorate and {bis[(3,5-dimethyl-1H-pyrazol-1-yl-κN(2))methyl]amine-κN}bis(3,5-dimethyl-1H-pyrazole-κN(2))copper(II) bis(hexafluoridophosphate)

  • Compound Description: These mononuclear copper complexes utilize a novel tridentate ligand, bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine (BDPA), which was generated in situ during the complex formation. []
  • Relevance: The presence of the 3,5-dimethyl-1H-pyrazol-1-yl group within these copper complexes and in 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide emphasizes the significance of this substituted pyrazole as a building block in coordination chemistry. []

1-(5((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

  • Compound Description: This compound, containing a pyrazole ring linked to an oxadiazole moiety, was synthesized and characterized to investigate its potential antimicrobial activity. []
  • Relevance: The presence of the pyrazole ring, particularly with the 3,5-dimethyl substitution pattern, in this compound and in 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide, highlights the continued interest in this heterocycle for developing new molecules with potential biological applications. []
  • Compound Description: These novel derivatives, synthesized through a multistep process, contain a pyrazole ring fused to a dioxaphosphepino ring system and a thiadiazole ring, showcasing the complexity of the synthesized structures. []
  • Relevance: The presence of a substituted pyrazole ring within a complex heterocyclic framework in these derivatives connects them to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide. It highlights the exploration of diverse heterocyclic combinations for potential biological applications. []
  • Compound Description: Designed as a structurally diverse backup for a potent GlyT1 inhibitor, this compound exhibits favorable pharmacokinetics and increases cerebrospinal fluid glycine concentrations in rats. []
  • Relevance: While lacking a pyrazole ring, this compound's development as a GlyT1 inhibitor might be relevant to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide if the latter exhibits similar activity. GlyT1 inhibitors are explored for various CNS disorders, suggesting a potential shared therapeutic area despite structural differences. []

6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline

  • Compound Description: The crystal structure of this compound, containing a 4,5-dihydro-1H-pyrazole ring linked to a quinoline and a thiophene ring, reveals the non-planar nature of the molecule due to the various dihedral angles between the ring systems. []
  • Relevance: The presence of a substituted pyrazole ring in this compound and in 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide, albeit with different substitution patterns and adjacent groups, suggests a structural relationship. []

3-(Difluormethyl)-1-methyl-N-(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1H-pyrazol-4-carboxamide

  • Compound Description: A novel crystalline form of this compound was developed and patented for its potential use in plant protection formulations. []
  • Relevance: Both this compound and 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide share the common structural element of a substituted pyrazole ring, suggesting a potential area of structural similarity. []

4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

  • Compound Description: This compound shows potent antimalarial activity, potentially through the inhibition of prolyl-tRNA synthetase in Plasmodium falciparum. Molecular docking studies suggest that the S-enantiomer possesses higher binding affinity to the target enzyme compared to the R-enantiomer, correlating with the observed differences in their in vitro antimalarial activities. []
  • Relevance: Both this compound and 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide share a central 1-methyl-1H-pyrazol-4-yl moiety within their structure. The presence of this shared fragment, despite differences in the overall molecular framework, suggests a possible area of structural similarity and a potential common target for biological activity. []

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

  • Compound Description: This compound is an improved AKT inhibiting compound, designed and patented for its therapeutic potential. []
  • Relevance: The presence of a substituted pyrazole ring, specifically the 4-chloro-1-methyl-1H-pyrazol-5-yl moiety, links this compound structurally to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide, highlighting the recurring theme of pyrazole-containing compounds in medicinal chemistry. []

6-Methyl-4-(3-Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl)-2-Thio-N-Substituted Phenyl Pyrimide-5-Carboxamide

  • Compound Description: These pyrimidine derivatives were synthesized using a one-pot Biginelli reaction, highlighting the efficient synthetic methodologies employed in heterocyclic chemistry. []
  • Relevance: The presence of a substituted pyrazole ring within this structure, similar to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide, underscores the importance of this heterocycle in drug design. []

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ol Derivatives

  • Compound Description: This study focuses on the efficient synthesis and antibacterial evaluation of 5-methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ol derivatives. []
  • Relevance: The shared structural motif of a substituted pyrazole ring between these derivatives and 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide highlights the continued interest in this heterocycle for drug discovery, particularly in the context of antibacterial agents. []

1-(4-arylthiazol-2-yl)-1′-(aryl/heteroaryl)-3,3′-dimethyl-[4,5′-bi-1H-pyrazol]-5-ols

  • Compound Description: This study presents the synthesis and antimicrobial evaluation of 1-(4-arylthiazol-2-yl)-1′-(aryl/heteroaryl)-3,3′-di­methyl-[4,5′-bi-1 H- pyrazol]-5-ols, highlighting the importance of exploring bipyrazole frameworks for developing antimicrobial agents. []
  • Relevance: The common structural feature of a substituted pyrazole ring, particularly the presence of a bipyrazole scaffold in these compounds, links them to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide. This connection showcases the diverse ways in which the pyrazole ring can be incorporated into larger molecular frameworks for exploring biological activity. []

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives

  • Compound Description: This research investigates various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, highlighting the use of this core structure as a versatile building block for synthesizing diverse molecules with potential biological applications. []
  • Relevance: While structurally distinct, the exploration of hydrazide derivatives in this study could be relevant to 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide, as hydrazide derivatives are often investigated for their diverse biological activities, including antimicrobial and antitumor properties. []

1-antipyryl-1H-pyrrol-2-ones

  • Compound Description: This study describes the synthesis of 1-antipyryl-1H-pyrrol-2-ones through the reaction of N-antipyryl substituted enamines with oxalyl chloride, highlighting the use of antipyrine derivatives as building blocks in heterocyclic synthesis. []
  • Relevance: The shared presence of a substituted pyrazole ring, specifically the antipyrine moiety, in these pyrrolones and in 5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide suggests a structural connection. []

Properties

Product Name

5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide

IUPAC Name

5,7-dimethyl-2-(1H-pyrazol-4-yl)-N-(1-pyrazol-1-ylpropan-2-yl)quinoline-4-carboxamide

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C21H22N6O/c1-13-7-14(2)20-17(21(28)25-15(3)12-27-6-4-5-24-27)9-18(26-19(20)8-13)16-10-22-23-11-16/h4-11,15H,12H2,1-3H3,(H,22,23)(H,25,28)

InChI Key

BAWCPHUWFHLJJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CC(=NC2=C1)C3=CNN=C3)C(=O)NC(C)CN4C=CC=N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.